3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 332131-00-7
VCID: VC21371919
InChI: InChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O
Molecular Formula: C20H20FN3O3
Molecular Weight: 369.4g/mol

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

CAS No.: 332131-00-7

Cat. No.: VC21371919

Molecular Formula: C20H20FN3O3

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one - 332131-00-7

Specification

CAS No. 332131-00-7
Molecular Formula C20H20FN3O3
Molecular Weight 369.4g/mol
IUPAC Name 3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C20H20FN3O3/c21-15-5-7-16(8-6-15)22-11-13-23(14-12-22)19(25)9-10-24-17-3-1-2-4-18(17)27-20(24)26/h1-8H,9-14H2
Standard InChI Key FSCTUWUIZJRPBJ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C4=CC=CC=C4OC3=O

Introduction

The compound 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that incorporates several key structural elements, including a benzo[d]oxazol-2(3H)-one ring system, a piperazine moiety, and a fluorophenyl group. This compound is of interest due to its potential biological activities and synthetic challenges.

Synthesis of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d]oxazol-2(3H)-one ring and the introduction of the piperazine and fluorophenyl groups. A general approach might involve:

  • Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the condensation of an appropriate salicylic acid derivative with an amine, followed by cyclization.

  • Introduction of the 3-Oxopropyl Linker: This might involve an alkylation reaction using a suitable alkylating agent.

  • Attachment of the Piperazine Moiety: This step could involve nucleophilic substitution or a similar reaction to attach the piperazine ring to the oxopropyl linker.

  • Introduction of the Fluorophenyl Group: This could be achieved through a reaction involving a fluorophenylmethyl halide and the piperazine nitrogen.

Synthesis Challenges

  • Regioselectivity: Ensuring the correct attachment of the piperazine and fluorophenyl groups to the desired positions.

  • Stereochemistry: Controlling the stereochemistry at the chiral centers, if any, during the synthesis.

Biological Activity

While specific biological activity data for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one may not be readily available, compounds with similar structural motifs have shown potential in various therapeutic areas, including:

  • Antimicrobial Activity: Compounds with oxazole or oxazolone rings have been explored for their antimicrobial properties .

  • Anticancer Activity: Piperazine and fluorophenyl-containing compounds have been investigated for their anticancer potential .

In Vitro and In Vivo Studies

To fully assess the biological activity of this compound, both in vitro (e.g., cell culture assays) and in vivo (e.g., animal model studies) experiments would be necessary. These studies would help determine its efficacy, toxicity, and potential therapeutic applications.

Spectroscopic Characterization

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and MS (Mass Spectrometry) are essential for confirming the structure of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one.

NMR Spectroscopy

  • 1H NMR: Would show signals corresponding to the aromatic protons of the benzo[d]oxazol-2(3H)-one and fluorophenyl rings, as well as the methylene protons of the piperazine and oxopropyl linker.

  • 13C NMR: Would provide information on the carbon skeleton, including the carbonyl carbons and aromatic carbons.

FT-IR Spectroscopy

  • Would show absorption bands corresponding to the carbonyl groups (e.g., around 1700 cm^-1) and aromatic C=C bonds.

MS Spectroscopy

  • Would provide the molecular weight and fragmentation pattern, confirming the molecular formula.

Table 1: Spectroscopic Data for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Spectroscopic MethodExpected Signals/Peaks
1H NMRAromatic protons (7-8 ppm), methylene protons (2.5-4.5 ppm)
13C NMRCarbonyl carbons (160-180 ppm), aromatic carbons (110-150 ppm)
FT-IRCarbonyl absorption (1700 cm^-1), aromatic C=C (1500-1600 cm^-1)
MSMolecular ion peak corresponding to the molecular formula

Table 2: Potential Biological Activities

Biological ActivityPotential Therapeutic Areas
AntimicrobialInfections
AnticancerOncology
OtherNeurological disorders, etc.

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